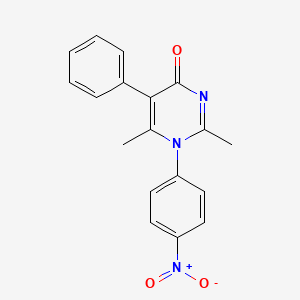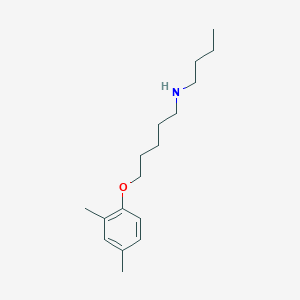
2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone, also known as DMNPPO, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrimidine derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions for research.
作用機序
2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone has been shown to activate the Nrf2-ARE pathway, which is a cellular defense mechanism that protects cells from oxidative stress and inflammation. This compound can also inhibit the production of reactive oxygen species (ROS) and reduce the levels of pro-inflammatory cytokines, which can contribute to neurodegeneration.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. This compound can also increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can protect cells from damage.
実験室実験の利点と制限
2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are many potential future directions for research on 2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone, including its use in treating neurodegenerative diseases, studying its effects on other cellular pathways, and optimizing its synthesis and administration methods. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent in humans.
In conclusion, this compound is a compound that has shown potential applications in scientific research, particularly in the field of neuroscience. This compound has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions for research. Further studies are needed to determine its optimal dosage and administration methods and its potential as a therapeutic agent in humans.
合成法
2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone can be synthesized through various methods, including the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate, followed by a cyclization reaction with guanidine carbonate. This method has been optimized to produce high yields of this compound with high purity and has been used in many scientific studies.
科学的研究の応用
2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone has shown potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have neuroprotective effects and can prevent neuronal cell death in vitro and in vivo. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2,6-dimethyl-1-(4-nitrophenyl)-5-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-12-17(14-6-4-3-5-7-14)18(22)19-13(2)20(12)15-8-10-16(11-9-15)21(23)24/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXYFKKRNFXWSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-bromophenyl)-2-(4-butoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5217205.png)
![3-ethyl-5-(3-methoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5217233.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione](/img/structure/B5217238.png)


![1-{[3-(4-methylphenyl)-1-adamantyl]methyl}piperidine hydrochloride](/img/structure/B5217257.png)
![2,4-dichloro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5217272.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5217289.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5217293.png)

![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5217304.png)

![N-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)phenyl]-2-methoxyacetamide](/img/structure/B5217316.png)